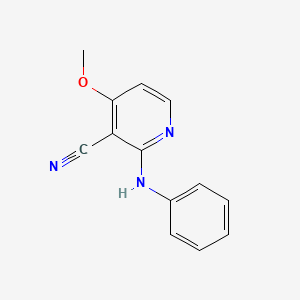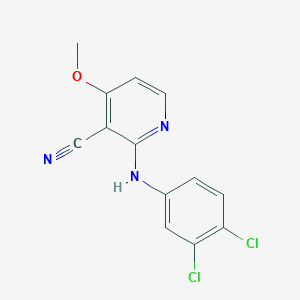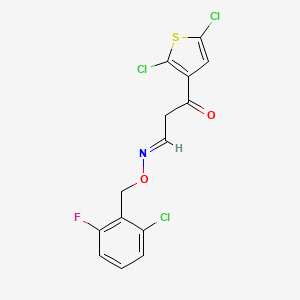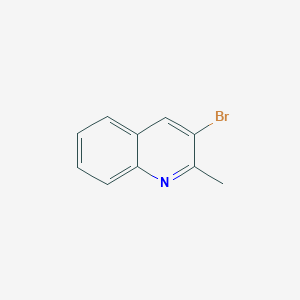
Amycomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amycomycin, also known as Amycomicin, is a potent and specific antibiotic . It is a highly modified fatty acid containing an epoxide isonitrile warhead . It is active against gram-positive bacteria .
Synthesis Analysis
Amycomycin is produced by the Amycolatopsis sp. AA4 strain . The synthesis involves a highly modified fatty acid containing an epoxide isonitrile warhead . A recent breakthrough in the total synthesis of the potent and broad-spectrum antibiotics amycolamicin and kibdelomycin has been reported .Molecular Structure Analysis
Amycomycin is a highly modified fatty acid . Its chemical formula is C65H115NO18 . It contains an epoxide isonitrile warhead .Physical And Chemical Properties Analysis
Amycomycin is a powder . Its molecular weight is 1198.62 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
- Discovery : Amycomicin was identified by screening a nine-strain actinomycete community, mimicking the natural environment where bacteria encounter poor nutrient conditions and interact with neighboring species .
- In Vivo Efficacy : Amycomicin reduces S. aureus infection in a mouse skin infection model .
Future Prospects
Researchers are investigating Amycomicin further, exploring its pharmacokinetics, toxicity, and broader spectrum of activity.
Mechanism of Action
Target of Action
Amycomycin, also known as Amycomicin, is a potent and specific antibiotic . Its primary target is an essential enzyme, FabH, involved in fatty acid biosynthesis . This enzyme plays a crucial role in the survival and growth of bacteria, making it an effective target for antibiotics.
Mode of Action
Amycomycin interacts with its target, FabH, by inhibiting its function . This interaction disrupts the normal process of fatty acid biosynthesis, leading to changes in the bacterial cell that can inhibit growth or even lead to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Amycomycin is the fatty acid biosynthesis pathway . By targeting and inhibiting FabH, an essential enzyme in this pathway, Amycomycin disrupts the production of key components necessary for bacterial cell function and survival .
Result of Action
The inhibition of fatty acid biosynthesis by Amycomycin leads to significant molecular and cellular effects. It can prevent the growth of bacteria and may even lead to bacterial cell death . This makes Amycomycin effective in treating infections caused by bacteria that are sensitive to this compound.
Action Environment
The action of Amycomycin, like many antibiotics, can be influenced by various environmental factors. These may include the presence of other microbial species, nutrient availability, and specific conditions within the human body . Understanding these factors can help optimize the use of Amycomycin and enhance its efficacy and stability.
Future Directions
properties
IUPAC Name |
(3E,5Z)-1-methyl-5-(2-methylpropylidene)-3-[(2E,20E,24E)-1,5,7,11,13,17,19,26,27,29,31,35,37,41,43-pentadecahydroxy-2,10,12,18,20,22,24,32,40,42,44-undecamethyl-23-oxopentatetraconta-2,20,24-trienylidene]pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H115NO18/c1-34(2)27-51-64(83)57(65(84)66(51)15)63(82)39(8)22-26-49(70)31-47(68)24-20-37(6)60(79)43(12)52(72)17-16-18-53(73)44(13)62(81)41(10)28-40(9)59(78)42(11)29-55(75)56(76)33-50(71)32-54(74)36(5)19-23-46(67)30-48(69)25-21-38(7)61(80)45(14)58(77)35(3)4/h22,27-29,34-38,40,43-50,52-56,58,60-62,67-77,79-82H,16-21,23-26,30-33H2,1-15H3/b39-22+,41-28+,42-29+,51-27-,63-57+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFAKMBHDHVYLZ-HSTNYJNZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C1C(=O)C(=C(C(=CCC(CC(CCC(C)C(C(C)C(CCCC(C(C)C(C(=CC(C)C(=O)C(=CC(C(CC(CC(C(C)CCC(CC(CCC(C)C(C(C)C(C(C)C)O)O)O)O)O)O)O)O)C)C)O)O)O)O)O)O)C)O)C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\1/C(=O)/C(=C(/C(=C/CC(CC(CCC(C)C(C(C)C(CCCC(C(C)C(/C(=C/C(C)C(=O)/C(=C/C(C(CC(CC(C(C)CCC(CC(CCC(C)C(C(C)C(C(C)C)O)O)O)O)O)O)O)O)/C)/C)O)O)O)O)O)O)/C)\O)/C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H115NO18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1198.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amycomycin | |
Q & A
Q1: What is Amycomycin and what is its source?
A1: Amycomycin is a type of angucycline antibiotic produced by various species of Actinobacteria. These bacteria are known for producing diverse bioactive compounds. For instance, Amycomycin A and B were isolated from an insect-derived Amycolatopsis sp. HCa1 []. Another study identified Amycomycins C and D from Kitasatospora sp. [].
Q2: What is the biological activity of Amycomycin?
A2: Amycomycin demonstrates cytotoxic activity [], indicating its potential as an anti-cancer agent. Furthermore, Amycomycins C and D, along with a monoglycosylated alizarin derivative, were tested for activity against both Gram-positive and Gram-negative bacteria []. This suggests a broader spectrum of antimicrobial activity for this compound class.
Q3: Is there a patented process for producing Amycomycin?
A3: Yes, there are patents describing the production of Amycomycin using specific microbial strains. One patent outlines the fermentation of Amycolatopsis sp. ST101170 (DSM12216) to produce Amycomycin and its derivatives, highlighting their potential use as pharmaceutical agents, particularly as antibiotics []. Another patent focuses on the production process and medicinal use of Amycomycin [, ].
Q4: What structural information is available for Amycomycin?
A4: While the provided abstracts do not detail the specific molecular formula, weight, or spectroscopic data for all Amycomycin variants, they do emphasize the isolation and structural determination of new Amycomycin analogs. For example, Amycomycin A and B were isolated and their structures elucidated []. Similarly, the discovery of Amycomycins C and D adds to the structural diversity within this class of compounds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chloro-6-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036411.png)
![1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene](/img/structure/B3036413.png)

![2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3036417.png)

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3036419.png)


![1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3036425.png)
![4-chloro-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036426.png)
![4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036427.png)
![2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3036428.png)
![4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine](/img/structure/B3036430.png)
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B3036431.png)